7-(Diethylamino)coumarin-3-carbonyl azide
Overview
Description
7-(Diethylamino)coumarin-3-carbonyl azide is a synthetic coumarin-based compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss this compound, it does provide insights into similar compounds that share the 7-diethylamino coumarin moiety. These compounds have been explored for their anti-mitotic potential in cancer therapy, spectroscopic properties, dye aggregation, and complex formation effects, as well as their synthesis and luminescent properties .
Synthesis Analysis
The synthesis of coumarin derivatives, including those with the 7-diethylamino group, typically involves condensation reactions. For instance, 7-diethylamino-3-(2-arylethenyl)coumarins and their isomers have been synthesized through condensation of formylcoumarin with aromatic compounds containing active methyl or methylene groups, or with o-phenylenediamine and N-methylphenylene-1,2-diamine . The reaction conditions are adjusted based on the reactivity of the components involved. These synthetic routes are crucial for producing various coumarin derivatives for further study and potential applications .
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including those with the 7-diethylamino group, has been characterized using various spectroscopic techniques and computational methods. For example, the molecular structure of 7-(Diethylamino) Coumarin (C466) has been optimized using density functional theory (DFT), and its electronic absorption spectra have been calculated using time-dependent DFT (TD-DFT) . The structure of 3-(4-(anthracen-10-yl)phenyl)-7-(N,N'-diethylamino)coumarin has been determined by single-crystal X-ray crystallography, revealing specific dihedral angles between the coumarin ring and substituent groups .
Chemical Reactions Analysis
The chemical behavior of 7-diethylamino coumarin derivatives includes their propensity to form aggregates and their interactions with solvents, which can affect their optoelectronic properties. For instance, 7-(Diethylamino)-coumarin-3-carboxylic acid has been shown to form J-aggregates, and its aggregation characteristics have been studied in different solvents . Additionally, the fluorescence properties of these compounds can be influenced by the presence of azolyl groups, as seen in the synthesis of 3-azolyl-7-diethylaminocoumarin derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-diethylamino coumarin derivatives are diverse and have been extensively studied. These compounds exhibit photoluminescence, with high fluorescence quantum yields and large Stokes shifts, making them suitable for applications in fluorescence-based techniques . The absorption and fluorescence spectra, as well as the acid-base characteristics, have been investigated to understand their behavior in different environments . The solvent polarity has been found to significantly affect the fluorescence quantum yield of these compounds .
Scientific Research Applications
Dye Aggregation and Complex Formation
7-(Diethylamino)coumarin-3-carboxylic acid has been used as a laser dye, fluorescent label, and biomedical inhibitor. It shows varying optoelectronic properties due to molecular aggregation in different solvents. This property is significant for applications requiring controlled dye behaviors (Liu et al., 2014).
Fluorescent Properties and Optical Applications
This compound, when modified with an azo group, displays fluorescence despite the azo presence, which is generally non-fluorescent. This characteristic is useful in synthesizing fluorescent dyes with charge transfer properties (Tathe & Sekar, 2016).
Fluorescent Chemosensor Development
7-(Diethylamino)coumarin-3-carbonyl azide derivatives have been developed as fluorescent chemosensors. They demonstrate selective and sensitive detection of Cu2+ ions, important in environmental and biological sensing applications (Karaoğlu et al., 2017).
Photo-crosslinking in Hydrogel Formation
The compound is utilized in the photo-crosslinking of self-assembled hydrogels. This application is crucial in materials science for developing stable hydrogels with enhanced mechanical properties (Kim et al., 2015).
HPLC Separation and Optical Quantification
It's used for the derivatization of ceramides, aiding in their separation and sensitive optical quantification using HPLC. This application is significant in biochemical analysis and research (Blaess et al., 2015).
Synthesis of Photoprotecting Groups
The compound is used in the synthesis of photoprotecting groups, crucial in photochemistry and biology for controlling the release of protected substances (Bassolino et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 7-(Diethylamino)coumarin-3-carbonyl azide are proteins and other carbonyl-containing molecules . This compound is particularly suitable for labeling these targets .
Mode of Action
This compound acts as an aldehyde and ketone reactive probe . It interacts with its targets by binding to aldehydes and ketones present in proteins and other carbonyl-containing molecules . This interaction results in the labeling of these molecules, which can then be detected and quantified .
Biochemical Pathways
The compound is involved in the biochemical pathway of ceramide metabolism . Ceramides can be derivatized using this compound, allowing for the sensitive optical quantification of individual cellular ceramides . This process involves gradient HPLC separation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the labeling of proteins and other carbonyl-containing molecules . This allows for the sensitive optical quantification of these molecules, particularly individual cellular ceramides . This can be useful in various research and diagnostic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is shipped at 4°C and is recommended to be stored at -20°C long term . It should also be stored in the dark and under desiccating conditions . These conditions can influence the compound’s action, efficacy, and stability. Furthermore, the compound should be allowed to equilibrate to room temperature for at least 1 hour before use .
Safety and Hazards
7-(Diethylamino)coumarin-3-carbonyl azide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions. It is suitable for labeling proteins and other carbonyl-containing molecules . The nature of these interactions involves the derivatization of ceramides using 7-(diethylamino)coumarin-3-carbonyl azide, which allows for the sensitive optical quantification of individual cellular ceramides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a labeling agent. By labeling proteins and other carbonyl-containing molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As an aldehyde and ketone reactive probe, it can bind to these functional groups in biomolecules, enabling their detection and quantification .
properties
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carbonyl azide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-18(4-2)10-6-5-9-7-11(13(19)16-17-15)14(20)21-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIQMYGHCNXCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402002 | |
Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157673-16-0 | |
Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 7-(diethylamino)coumarin-3-carbonyl azide used for analyzing ceramides?
A1: Ceramides, being lipids, lack strong chromophores that would allow for easy detection using conventional spectroscopic methods like UV-Vis. this compound acts as a derivatizing agent. This means it reacts with ceramides, attaching its coumarin structure to the ceramide molecule []. Coumarin derivatives are known for their strong fluorescence, making the derivatized ceramides detectable at very low concentrations using fluorescence detection in HPLC []. This enables highly sensitive quantification of different ceramide species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.